
N-(tert-butoxycarbonyl)-alpha-((1S)-1-methyl-propyl)proline ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Pro-OH , belongs to the family of protected amino acids . It plays a crucial role in peptide synthesis due to its ability to protect the amino group during chemical reactions. The Boc (tert-butoxycarbonyl) group shields the amino functionality, allowing for controlled peptide bond formation.
Vorbereitungsmethoden
a. Synthetic Routes: The synthesis of Boc-Pro-OH involves several steps:
Boc Protection: tert-Butyl chloroformate (BOC-Cl) reacts with L-proline to form Boc-Pro-OH.
Esterification: Ethanolamine is added to the Boc-protected proline to yield N-(tert-butoxycarbonyl)-alpha-((1S)-1-methyl-propyl)proline ethyl ester.
- Boc Protection: The reaction typically occurs in anhydrous conditions using a base such as triethylamine (TEA).
- Esterification: Ethanolamine reacts with Boc-Pro-OH in the presence of a suitable catalyst (e.g., DMAP) and solvent (e.g., dichloromethane).
c. Industrial Production: Boc-Pro-OH is produced on a larger scale using similar synthetic routes. Industrial processes optimize yield and purity.
Analyse Chemischer Reaktionen
Boc-Pro-OH undergoes various reactions:
Hydrolysis: Removal of the Boc group using acid or base.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Reductive Amination: Conversion to secondary amines.
Amide Formation: Reaction with carboxylic acids to form amides.
Common reagents include acids (e.g., HCl, TFA), bases (e.g., NaOH), and coupling agents (e.g., DCC, HOBt). Major products include peptides and derivatives.
Wissenschaftliche Forschungsanwendungen
Boc-Pro-OH finds applications in:
Peptide Synthesis: As a building block for custom peptides.
Drug Development: In designing peptidomimetics and bioactive compounds.
Protein Engineering: For site-specific modifications.
Solid-Phase Peptide Synthesis: On resin-bound peptides.
Wirkmechanismus
Boc-Pro-OH’s mechanism lies in its role as a protecting group. It shields the amino group during peptide bond formation, ensuring controlled synthesis.
Vergleich Mit ähnlichen Verbindungen
Boc-Pro-OH is unique due to its specific protection properties. Similar compounds include Boc-protected derivatives of other amino acids (e.g., Boc-Gly-OH, Boc-Leu-OH) . Boc-Pro-OH’s distinct features set it apart in peptide chemistry.
Eigenschaften
Molekularformel |
C16H29NO4 |
|---|---|
Molekulargewicht |
299.41 g/mol |
IUPAC-Name |
1-O-tert-butyl 2-O-ethyl 2-butan-2-ylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H29NO4/c1-7-12(3)16(13(18)20-8-2)10-9-11-17(16)14(19)21-15(4,5)6/h12H,7-11H2,1-6H3 |
InChI-Schlüssel |
JMSLJJHINWEPMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1(CCCN1C(=O)OC(C)(C)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



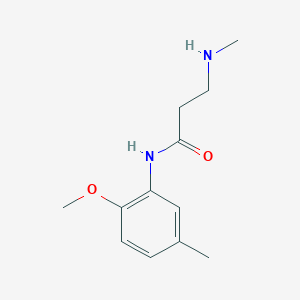
![2,3-Dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B12111712.png)
![[4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] benzoate](/img/structure/B12111717.png)
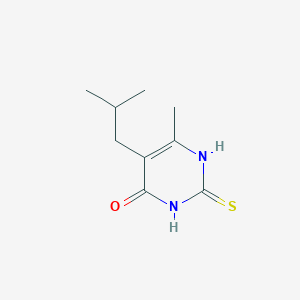
![1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one](/img/structure/B12111724.png)
![Bicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B12111725.png)
![2-(4,13-Dihydroxy-2,6,10,14,14-pentamethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-5-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B12111734.png)
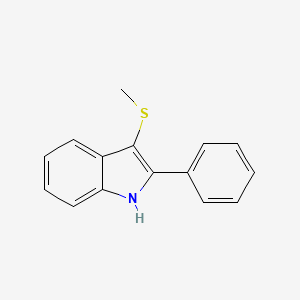
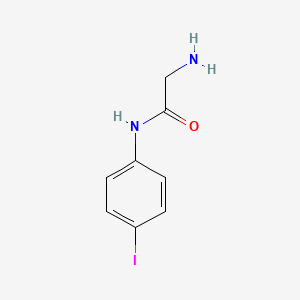
![Piperazine, 1-[(3-methylcyclobutyl)methyl]-](/img/structure/B12111744.png)

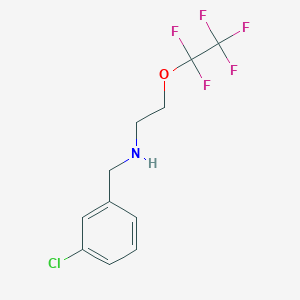
![4-[(2-chloro-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12111768.png)
